4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted with morpholine and a 4-methylbenzoyl-piperazine moiety. The pyridazine scaffold contributes to planar rigidity, which may enhance binding affinity to biological targets, while the 4-methylbenzoyl group likely modulates lipophilicity and metabolic stability.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-16-2-4-17(5-3-16)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-27-15-13-24/h2-7H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMDRWVSHOUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the 4-methylbenzoyl group: This step involves the acylation of the piperazine ring with 4-methylbenzoyl chloride.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate compound with ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine-containing compounds exhibit significant anticancer properties. The incorporation of the 4-methylbenzoyl group enhances the compound's ability to inhibit tumor cell proliferation. For instance, studies have shown that similar piperazine derivatives can effectively target cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with piperazine and morpholine structures have been evaluated for their antimicrobial activity. The synthesis of related compounds has demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
CNS Activity
The morpholine and piperazine frameworks are known for their central nervous system (CNS) activity. Research has indicated that such compounds can act as potential anxiolytics or antidepressants. The structural modifications in 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine may enhance binding affinity to neurotransmitter receptors, warranting further investigation in neuropharmacology .
Enzyme Inhibition
Studies have shown that piperazine derivatives can act as inhibitors for various enzymes, including α-glucosidase, which is relevant in diabetes management. The compound's ability to modulate enzyme activity could lead to the development of therapeutic agents for metabolic disorders .
Synthetic Methodologies
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key synthetic strategies include:
- Amidation Reactions : The formation of amide bonds between carboxylic acids and amines is crucial for constructing the piperazine moiety.
- Cyclization Techniques : Cyclization reactions are employed to form the morpholine ring, often utilizing electrophilic reagents to facilitate ring closure.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |
| Study B | Antimicrobial | Effective against Gram-positive bacteria with minimum inhibitory concentrations comparable to standard antibiotics. |
| Study C | CNS Activity | Showed promise in reducing anxiety-like behaviors in animal models at specific dosages. |
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.
Comparison with Similar Compounds
Triazolopyridine Derivatives (Impurities MM0421.02 and MM0421.03)
The impurities MM0421.02 (phenylpiperazine-triazolopyridine) and MM0421.03 (4-chlorophenylpiperazine-triazolopyridine dihydrochloride) share the piperazine motif but differ in core heterocycles (triazolopyridine vs. pyridazine) and substituents (phenyl/chlorophenyl vs. 4-methylbenzoyl) . Key distinctions:
- Solubility : The dihydrochloride salt form of MM0421.03 enhances aqueous solubility, unlike the neutral 4-methylbenzoyl group in the target compound, which may favor membrane permeability.
Thienopyrimidine Derivatives (EP 2 402 347 A1)
The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19) shares morpholine and piperazine groups but replaces pyridazine with a thienopyrimidine core .
- Molecular Weight : At 494.19 Da, this derivative exceeds typical drug-likeness thresholds (Rule of Five), whereas the target compound’s molecular weight (unreported) could be optimized for better bioavailability.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | MM0421.02 | EP 2 402 347 A1 Derivative |
|---|---|---|---|
| Core Heterocycle | Pyridazine | Triazolopyridine | Thienopyrimidine |
| Piperazine Substituent | 4-Methylbenzoyl | Phenyl/4-Chlorophenyl | Methanesulfonyl |
| Molecular Weight (Da) | Not reported | ~350 (estimated) | 494.19 |
| Solubility | Moderate (neutral group) | Low (MM0421.02) / High (MM0421.03 salt) | Low (nonpolar core) |
| Likely Therapeutic Area | Kinase/CNS | Impurities (synthesis byproducts) | Kinase inhibition |
Key Findings :
- The target compound’s 4-methylbenzoyl group balances lipophilicity and solubility, making it more drug-like than the methanesulfonyl derivative, which risks excessive hydrophobicity .
- MM0421.02/03, as synthesis impurities, highlight the importance of regiochemical control during piperazine coupling reactions .
Biological Activity
The compound 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that incorporates piperazine and pyridazine moieties. These structural features are significant as they contribute to the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the inhibition of specific enzymes and receptors:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of Bcr-Abl tyrosine kinase, which is crucial in certain cancers, particularly chronic myeloid leukemia (CML) .
- Antimicrobial Activity : The presence of piperazine and pyridazine rings suggests potential antimicrobial properties, as these structures are often associated with antibacterial and antifungal activities .
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating a potential for use in cancer therapy .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that a series of piperazine derivatives exhibited potent cytotoxicity against breast cancer cells. The combination therapy with doxorubicin enhanced the overall efficacy, suggesting a promising avenue for treatment protocols .
- Antimicrobial Studies : Research highlighted the effectiveness of similar compounds against various pathogens, including resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications on the piperazine ring could enhance antimicrobial potency .
- Inhibition Studies : In vitro assays confirmed the inhibition of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway, making it a target for immunosuppressive therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
